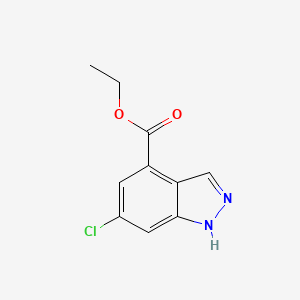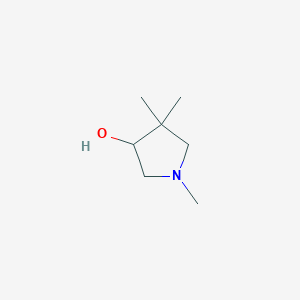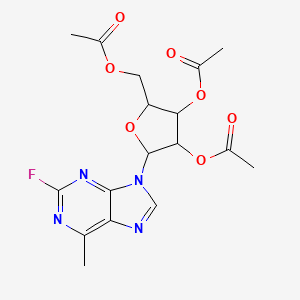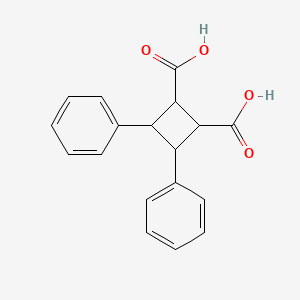
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid can be synthesized through a [2+2] photocycloaddition reaction of β-trans-cinnamic acid . This reaction involves the irradiation of β-trans-cinnamic acid with ultraviolet light, leading to the formation of the cyclobutane ring. The reaction conditions typically include the use of a suitable solvent such as benzene or ether and a photoreactor to provide the necessary UV light.
Industrial Production Methods: While specific industrial production methods for 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of novel materials with unique properties, such as recyclable thermosets.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4): Similar in structure but differs in the position of carboxylic acid groups.
1,2-Benzenedicarboxylic acid (Phthalic acid): Contains a benzene ring instead of a cyclobutane ring.
cis-1,4-Butenedicarboxylic acid (Maleic acid): Contains a butene backbone instead of a cyclobutane ring.
Uniqueness: 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in material science and organic synthesis.
Propiedades
Número CAS |
528-34-7 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) |
Clave InChI |
QVNDSQQNODQYJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)

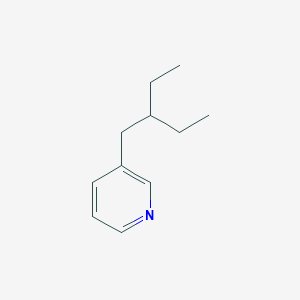
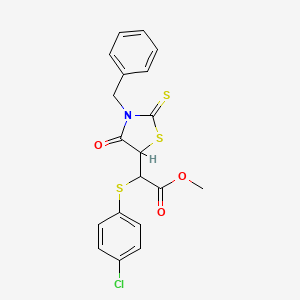
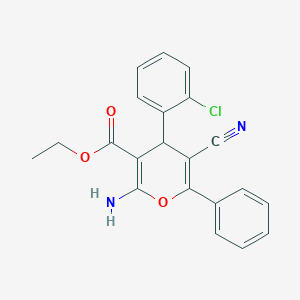
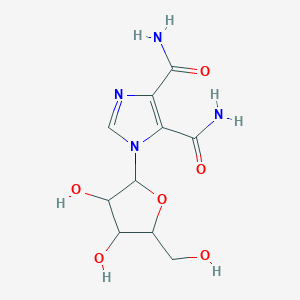

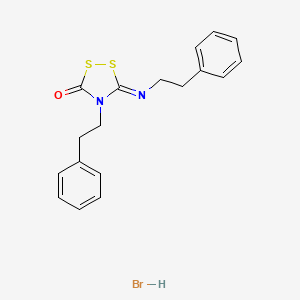
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)

![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
